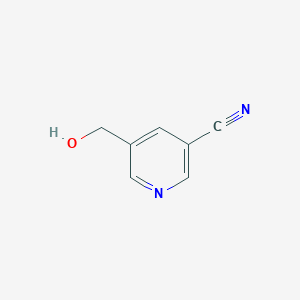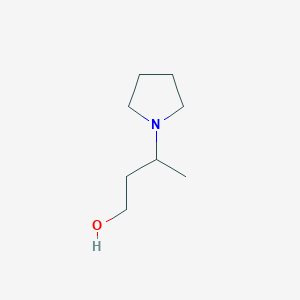
3-(Pyrrolidin-1-yl)butan-1-ol
説明
3-(Pyrrolidin-1-yl)butan-1-ol is a chemical compound that can be associated with pyrrolidine derivatives. Pyrrolidine is a secondary amine and a five-membered lactam, which is a cyclic amide. It is a key building block in organic chemistry and is involved in the synthesis of various heterocyclic compounds. The compound likely contains both alcohol and pyrrolidine functional groups, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the CuCl2-catalyzed heterocyclodehydration of N-Boc- or N-tosyl-1-amino-3-yn-2-ols, which could potentially be applied to synthesize compounds similar to 3-(Pyrrolidin-1-yl)butan-1-ol . This method is advantageous due to its simplicity, economic efficiency, and the ability to carry out reactions in methanol at moderate temperatures, yielding high isolated yields of the desired heterocyclic derivatives.
Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-1-yl)butan-1-ol would consist of a pyrrolidine ring attached to a butan-1-ol chain. The presence of the pyrrolidine ring can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules. Tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized, demonstrating the feasibility of introducing various substituents onto the pyrrolidine framework, which could be relevant for the structural analysis of 3-(Pyrrolidin-1-yl)butan-1-ol .
Chemical Reactions Analysis
Pyrrolidine derivatives are known to participate in various chemical reactions. The synthesis of pyridine bases from 1-buten-3-ynes, for example, shows the reactivity of compounds with a pyrrolidine or pyrrolidine-like structure in condensation reactions with ketones and ammonia . This suggests that 3-(Pyrrolidin-1-yl)butan-1-ol could also undergo similar condensation reactions, potentially leading to the formation of pyridine bases or other nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyrrolidin-1-yl)butan-1-ol can be inferred from related compounds. For instance, the excess molar enthalpies of mixtures of pyrrolidin-2-one with various alcohols, including butan-1-ol, have been measured, indicating specific interactions that could be present in 3-(Pyrrolidin-1-yl)butan-1-ol mixtures . These interactions could affect the boiling point, solubility, and other thermodynamic properties of the compound. The presence of both pyrrolidine and alcohol functional groups would contribute to the compound's polarity, hydrogen bonding capability, and overall solvation dynamics.
科学的研究の応用
Organocatalysis : 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative of 3-(Pyrrolidin-1-yl)butan-1-ol, has been studied for its potential in catalyzing asymmetric Michael addition reactions. This research highlights its importance in asymmetric synthesis, which is a key area in organic chemistry (Cui Yan-fang, 2008).
Radioligand Development : The synthesis of a radiolabeled version of this compound has been explored for potential use in receptor-binding studies. Such compounds can be useful in pharmacology and biochemical research for studying receptor-ligand interactions (A. Hiebel et al., 2006).
Thermodynamic Properties and Molecular Interactions : Studies have investigated the thermodynamic properties and molecular interactions of pyrrolidin-2-one and lower alkanols, including butan-1-ol. This research is significant for understanding the molecular behavior of these compounds in various solvents (J. S. Yadav et al., 2009).
Analytical Characterization : Analytical characterization of N-pyrrolidinyl-substituted compounds, including derivatives of 3-(Pyrrolidin-1-yl)butan-1-ol, has been explored. This work is crucial for the identification and understanding of new compounds in chemistry and materials science (Cui-mei Liu et al., 2022).
Synthesis Methods : Research has also focused on developing novel and efficient methods for synthesizing 3-(Pyrrolidin-1-yl)butan-1-ol and its derivatives. These methods are important for producing these compounds in larger quantities for various applications (R. Smaliy et al., 2011).
Photochemistry and Molecular Structure Studies : Investigations into the photochemistry and molecular structure of related compounds have been conducted. This research provides insights into the chemical behavior and potential applications of these compounds in various fields, including materials science (A. Wutkowski et al., 2011).
Safety And Hazards
特性
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCMGWYAPOCAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434046 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)butan-1-ol | |
CAS RN |
158261-95-1 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

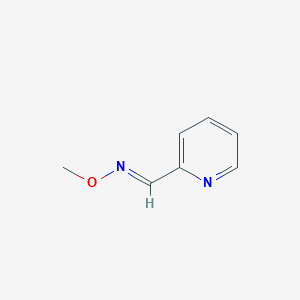
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
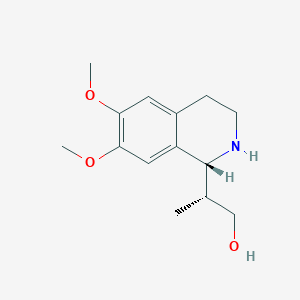

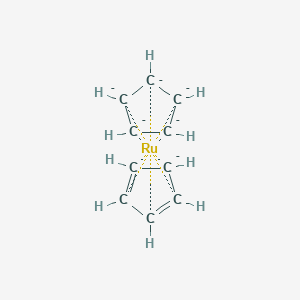
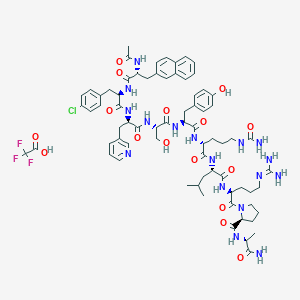
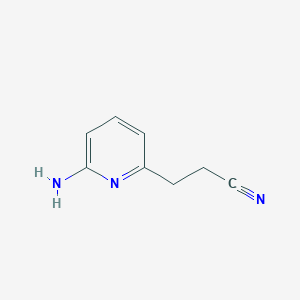
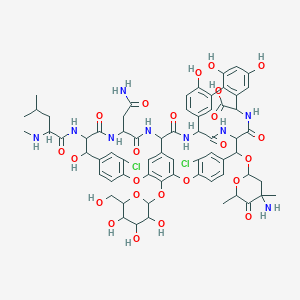
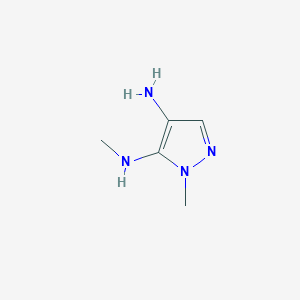
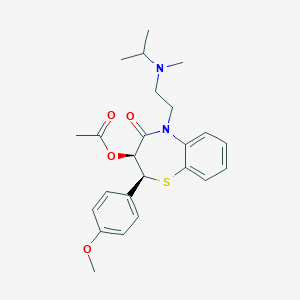
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

